molecular formula C6H13ClN2O3 B6238703 methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride CAS No. 257288-44-1

methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride

Cat. No. B6238703
CAS RN: 257288-44-1
M. Wt: 196.6
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of “cis-4-Hydroxy-L-proline” involves a lengthy synthetic sequence, use of complex and expensive reagents, and tedious purification procedures .


Chemical Reactions Analysis

Amines, which this compound appears to contain, are known to undergo a variety of chemical reactions. They can form alkyl or aryl derivatives, undergo silylation reactions, form acyl derivatives, and participate in reactions of addition to carbon-hetero multiple bonds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on a compound depend on its potential applications. Given the limited information available for “methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride”, it’s difficult to predict specific future directions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the carbamoyl group, and esterification of the carboxylic acid group with methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the product.", "Starting Materials": [ "L-aspartic acid", "Methanol", "Di-tert-butyl dicarbonate", "Triethylamine", "Sodium bicarbonate", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reacting L-aspartic acid with di-tert-butyl dicarbonate and triethylamine", "Formation of the carbamoyl group by reacting the protected amino acid with ammonium chloride and sodium bicarbonate", "Esterification of the carboxylic acid group with methanol using a catalyst such as sulfuric acid", "Addition of hydrochloric acid to form the hydrochloride salt of the product" ] }

CAS RN

257288-44-1

Product Name

methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride

Molecular Formula

C6H13ClN2O3

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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